Cas no 1174044-76-8 (4-(cyclopentyloxy)piperidine hydrochloride)
4-(cyclopentyloxy)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(cyclopentyloxy)piperidine hydrochloride
- SCHEMBL77301
- 4-cyclopentyloxypiperidine;hydrochloride
- 4-(cyclopentyloxy)piperidinehydrochloride
- EN300-61763
- ZWB04476
- AKOS024258933
- CS-0252843
- F2167-3678
- DB-112883
- Z234898233
- AT33538
- 1174044-76-8
- 824-753-7
- OQYXOEXWHVWKKM-UHFFFAOYSA-N
-
- Inchi: 1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
- InChI Key: OQYXOEXWHVWKKM-UHFFFAOYSA-N
- SMILES: Cl.O(C1CCNCC1)C1CCCC1
Computed Properties
- Exact Mass: 205.123
- Monoisotopic Mass: 205.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3A^2
4-(cyclopentyloxy)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424910-25mg |
4-(Cyclopentyloxy)piperidine Hydrochloride |
1174044-76-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B424910-50mg |
4-(Cyclopentyloxy)piperidine Hydrochloride |
1174044-76-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B424910-250mg |
4-(Cyclopentyloxy)piperidine Hydrochloride |
1174044-76-8 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-61763-0.05g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-61763-0.1g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-61763-0.25g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-61763-0.5g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-61763-1.0g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-61763-2.5g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-61763-5.0g |
4-(cyclopentyloxy)piperidine hydrochloride |
1174044-76-8 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 |
4-(cyclopentyloxy)piperidine hydrochloride Suppliers
4-(cyclopentyloxy)piperidine hydrochloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(cyclopentyloxy)piperidine hydrochloride
4-(Cyclopentyloxy)piperidine Hydrochloride (CAS No. 1174044-76-8): A Comprehensive Overview
4-(Cyclopentyloxy)piperidine hydrochloride, also known by its CAS registry number 1174044-76-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered azacyclohexane ring, with a cyclopentyloxy group attached at the fourth position. The hydrochloride salt form indicates that it exists as the conjugate acid of the piperidine base, neutralized by hydrochloric acid.
The molecular structure of 4-(cyclopentyloxy)piperidine hydrochloride is characterized by a piperidine ring substituted with a cyclopentyl ether group. This substitution pattern imparts unique chemical and physical properties to the compound, making it a valuable molecule for various applications. The piperidine ring is known for its flexibility and ability to adopt different conformations, which can influence the compound's reactivity and biological activity.
Recent studies have highlighted the potential of 4-(cyclopentyloxy)piperidine hydrochloride in drug discovery and development. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the design of GABA receptor agonists and other neuromodulatory agents. The cyclopentyl group is believed to contribute to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.
In terms of synthesis, 4-(cyclopentyloxy)piperidine hydrochloride can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common approach involves the reaction of cyclopentyl alcohol with an appropriate piperidine derivative in the presence of a coupling agent, followed by acidification to yield the hydrochloride salt. The choice of synthetic pathway depends on the starting materials and desired purity of the final product.
The pharmacological profile of 4-(cyclopentyloxy)piperidine hydrochloride has been investigated in preclinical models, revealing promising activity in assays related to central nervous system disorders. For instance, studies have demonstrated its potential as an anxiolytic agent, suggesting that it may modulate GABAergic signaling pathways. Additionally, research into its pharmacokinetic properties has provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for drug development.
From an analytical standpoint, 4-(cyclopentyloxy)piperidine hydrochloride can be characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for precise determination of its molecular weight, purity, and structural integrity. The compound's stability under different storage conditions has also been evaluated, ensuring its suitability for long-term use in research and industrial applications.
In conclusion, 4-(cyclopentyloxy)piperidine hydrochloride (CAS No. 1174044-76-8) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique chemical structure, coupled with emerging findings from recent studies, positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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